molecular formula C23H32N4O2S B11622730 N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide

N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide

Cat. No.: B11622730
M. Wt: 428.6 g/mol
InChI Key: KWMKLCGDOGJUTG-UHFFFAOYSA-N
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Description

N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide is a complex organic compound with a unique structure that includes a piperazine ring, a carbothioamide group, and a substituted cyclohexylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide typically involves multiple steps. . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazine-1-carbothioamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C23H32N4O2S

Molecular Weight

428.6 g/mol

IUPAC Name

N-ethyl-4-[2-[[2-hydroxy-4-(4-methylphenyl)-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazine-1-carbothioamide

InChI

InChI=1S/C23H32N4O2S/c1-3-25-23(30)27-12-10-26(11-13-27)9-8-24-16-20-21(28)14-19(15-22(20)29)18-6-4-17(2)5-7-18/h4-7,16,19,28H,3,8-15H2,1-2H3,(H,25,30)

InChI Key

KWMKLCGDOGJUTG-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)N1CCN(CC1)CCN=CC2=C(CC(CC2=O)C3=CC=C(C=C3)C)O

Origin of Product

United States

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